N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide
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Overview
Description
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, an ether linkage, and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with chlorine and trifluoromethyl groups through electrophilic aromatic substitution reactions.
Ether Formation: The functionalized pyridine is then reacted with an appropriate ethylene oxide derivative to form the ether linkage.
Amidation: The final step involves the reaction of the ether intermediate with benzenecarboxylic acid or its derivatives under amidation conditions, often using coupling agents like EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production times. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific substituents, such as the trifluoromethyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenesulfonamide
- N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzamide
- N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenesulfonyl chloride
Uniqueness
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and modifications.
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c16-12-8-11(15(17,18)19)9-21-14(12)23-7-6-20-13(22)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQRFVNIYZKMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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